2-(Azepan-2-yl)ethan-1-ol, also known as 2-(azepan-1-yl)ethanol, is an organic compound with the molecular formula and a molecular mass of 143.23 g/mol. It features a hydroxyl group (-OH) attached to an ethane chain that is further connected to an azepane ring, a saturated six-membered nitrogen-containing heterocycle. This compound is characterized by its boiling point of approximately 111 °C at a pressure of 23 Torr and a density of 0.9733 g/cm³ at 20 °C .
The structure can be represented in various formats, including:
The synthesis of 2-(azepan-2-yl)ethan-1-ol typically involves multi-step organic reactions. Common methods include:
Several compounds share structural similarities with 2-(azepan-2-yl)ethan-1-ol, highlighting its unique characteristics:
Compound Name | CAS Number | Similarity Score |
---|---|---|
2-(4-(Aminomethyl)piperidin-1-yl)ethanol | 21168-72-9 | 0.84 |
N-(2-Hydroxyethyl)hexamethyleneimine | 109859-93-0 | 0.82 |
(S)-(1-Methylpiperidin-2-yl)methanol | 136030-04-1 | 0.78 |
(S)-N-(2-Hydroxyethyl)-piperidine | 10458-85-X | 0.78 |
The osmium-catalyzed tethered aminohydroxylation (TA) reaction has emerged as a cornerstone for constructing the C–N bond in 2-(azepan-2-yl)ethan-1-ol derivatives with complete stereocontrol. By employing a d-mannose-derived aldehyde as the starting material, researchers have leveraged the TA strategy to install adjacent amino and hydroxyl groups in a single step. The reaction proceeds via a cyclic osmate ester intermediate, where the tethering carbamate group directs the nucleophilic attack of the amine to the α-position of the allylic alcohol, ensuring exclusive syn-addition. For example, Martínez-Bailén et al. demonstrated that treating allylic alcohol 2 with osmium tetroxide and a chiral ligand yields oxazolidinone 3 with >99% diastereomeric excess. This approach circumvents the regioselectivity challenges inherent in traditional Sharpless aminohydroxylation by pre-organizing the reactants through covalent tethering.
Key advantages of this method include:
The synthesis of allylic alcohol precursors via vinylmagnesium bromide addition to sugar-derived aldehydes represents a critical stereodefining step. When d-mannose-derived aldehyde 1 reacts with vinylmagnesium bromide, the Grignard reagent selectively attacks the aldehyde’s Re face, installing a secondary alcohol with (R)-configuration at C3. This step establishes the first stereocenter in the azepane backbone and dictates the spatial arrangement of subsequent functional groups.
Experimental data reveal that:
This methodology provides a robust platform for generating enantiopure allylic alcohols, which serve as universal intermediates for downstream functionalization.
Intramolecular reductive amination (RA) closes the azepane ring while simultaneously reducing the imine intermediate, offering a high-yielding route to 2-(azepan-2-yl)ethan-1-ol derivatives. After TA-mediated installation of the amino alcohol moiety, oxazolidinone 3 undergoes hydrogenolysis to liberate a primary amine, which spontaneously cyclizes upon treatment with sodium cyanoborohydride.
Critical parameters influencing RA efficiency include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
pH | 6.5–7.0 | Maximizes imine formation |
Reducing Agent | NaBH₃CN | Prevents over-reduction |
Temperature | 60°C | Accelerates cyclization |
Notably, iridium-catalyzed asymmetric RA has been employed to access enantioenriched dibenzazepines, though this remains unexplored for simpler azepanes. Enzymatic approaches using imine reductases (IREDs) show promise for biocatalytic synthesis, achieving up to 97% enantiomeric excess in related diazepane systems.
Achieving high diastereoselectivity during allylic alcohol synthesis requires meticulous control of steric and electronic factors. The addition of vinylmagnesium bromide to d-mannose-derived aldehyde 1 proceeds via a six-membered transition state, where the aldehyde’s C2 hydroxyl group directs nucleophilic attack through hydrogen bonding. Modifications to the aldehyde protecting groups significantly impact selectivity:
Computational studies suggest that electrostatic interactions between the magnesium atom and the aldehyde oxygen further stabilize the favored transition state. By optimizing these parameters, researchers have achieved diastereoselectivities exceeding 20:1 in model systems.
Monoamine oxidase represents a critical target for azepane-containing compounds, with these molecules demonstrating significant inhibitory activity against both monoamine oxidase-A and monoamine oxidase-B isoforms [9] [10]. The enzymatic inhibition occurs through binding to the flavin adenine dinucleotide cofactor site, where azepane derivatives interact with key amino acid residues including tyrosine and phenylalanine [11] [13]. Research has demonstrated that azepane-based compounds exhibit competitive inhibition patterns with inhibition constant values ranging from nanomolar to micromolar concentrations [12] [35].
The molecular mechanism involves the azepane ring system occupying the substrate binding cavity, forming hydrogen bonds with serine residues in transmembrane domain 5 and establishing π-π stacking interactions with aromatic residues [9] [34]. Studies utilizing recombinant human enzymes have shown that azepane derivatives preferentially target monoamine oxidase-B over monoamine oxidase-A, with selectivity indices exceeding 250 in certain structural variants [12] [36].
Table 1: Monoamine Oxidase Inhibition Parameters for Azepane Derivatives
Compound Class | Monoamine Oxidase-A IC50 (μM) | Monoamine Oxidase-B IC50 (μM) | Selectivity Index | Inhibition Type |
---|---|---|---|---|
Azepane-chromenones | 3.15-40.0 | 0.036-0.099 | 104-377 | Competitive |
Heterocyclic azepanes | 6.58-25.63 | 0.063-0.40 | 224-376 | Reversible |
Conjugated dienones | 3.23-18.84 | 0.091-2.43 | 31.98-294 | Mixed-type |
The kinetic analysis reveals that azepane compounds demonstrate reversible inhibition mechanisms, as confirmed through dialysis recovery experiments and enzyme reactivation studies [12] [37]. The inhibition kinetics follow Michaelis-Menten principles, with apparent inhibition constant values correlating with structural modifications to the azepane ring system [35] [38].
Azepane-containing compounds induce programmed cell death through multiple pathways involving reactive oxygen species generation and mitochondrial dysfunction [14] [15]. The primary mechanism involves disruption of cellular redox homeostasis, leading to increased production of superoxide anions, hydrogen peroxide, and hydroxyl radicals [16] [39]. These reactive species target essential cellular components including lipids, proteins, and deoxyribonucleic acid, ultimately triggering apoptotic cascades [14] [40].
The intrinsic apoptotic pathway activation occurs through mitochondrial membrane permeabilization, facilitated by azepane-induced oxidative stress [15] [41]. This process involves the release of cytochrome c from mitochondria, formation of the apoptosome complex with apoptotic protease-activating factor-1, and subsequent activation of caspase-9 and executioner caspases [39] [42]. Studies have demonstrated that azepane derivatives increase intracellular reactive oxygen species levels by 2-4 fold compared to control conditions [17] [43].
Table 2: Reactive Oxygen Species Generation and Apoptotic Markers
Parameter | Control | Azepane Treatment | Fold Change | p-value |
---|---|---|---|---|
Superoxide anion (arbitrary units) | 100 ± 5 | 285 ± 12 | 2.85 | <0.001 |
Hydrogen peroxide (μM) | 2.1 ± 0.3 | 8.7 ± 0.6 | 4.14 | <0.001 |
Cytochrome c release (%) | 5 ± 2 | 78 ± 4 | 15.6 | <0.001 |
Caspase-3 activity (fold increase) | 1.0 ± 0.1 | 6.8 ± 0.4 | 6.8 | <0.001 |
Deoxyribonucleic acid fragmentation (%) | <5 | 65 ± 3 | >13 | <0.001 |
The oxidative stress response involves depletion of cellular antioxidant systems, including glutathione, superoxide dismutase, and catalase activities [16] [18]. Azepane compounds specifically target thioredoxin reductase, an enzyme essential for cellular redox homeostasis, through binding to the selenocysteine residue in the active site [18] [19]. This interaction disrupts the thioredoxin system, amplifying oxidative stress and promoting apoptotic cell death [15] [20].
Computational molecular docking investigations have identified multiple protein targets for azepane-based compounds in cancer cell systems, with binding affinities ranging from -6.24 to -10.9 kilocalories per mole [21] [22] [23]. The primary targets include smoothened protein, transcription factor glioma-associated homology, phosphatidylinositol 3-kinase, and vascular endothelial growth factor receptor 2 [21] [24] [47]. These interactions occur through specific binding modes involving hydrogen bonding, hydrophobic interactions, and π-π stacking with key amino acid residues [22] [45].
The hedgehog signaling pathway represents a major target system, where azepane derivatives bind to smoothened protein and suppress the activation of downstream transcription factors [21] [22]. Molecular dynamics simulations confirm the stability of these protein-ligand complexes, with root mean square deviation values below 2.0 angstroms throughout 100-nanosecond simulation periods [22] [48]. The binding free energy calculations using molecular mechanics Poisson-Boltzmann surface area methods demonstrate favorable thermodynamic profiles for azepane-protein interactions [47] [49].
Table 3: Molecular Docking Results for Cancer Cell Targets
Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Cancer Cell Line | IC50 (μM) |
---|---|---|---|---|
Smoothened protein | -10.9 | Hydrogen bonds with Asp267, Gly433 | HCT-116 | 8.45 |
PI3K/Akt pathway | -10.6 | π-π stacking with Tyr326, Phe343 | Caco-2 | 33.04 |
VEGFR2 kinase | -7.47 | Hydrophobic interactions with GLU885 | MCF-7 | 1.29 |
Transcription factors | -7.34 | Hydrogen bonding with CYS919 | HepG2 | 2.26 |
The structure-based drug design approach reveals that azepane compounds adopt specific conformations within protein binding sites, optimizing complementarity with target receptors [23] [27]. The seven-membered ring flexibility allows for induced-fit binding mechanisms, where conformational changes in both ligand and protein optimize binding interactions [25] [26]. Quantitative structure-activity relationship analyses demonstrate that ring size, substitution patterns, and electronic properties significantly influence binding affinities and biological activities [28] [46].
The neurotransmitter modulation properties of azepane-based compounds depend critically on structural features including ring substitution, chain length, and stereochemistry [29] [30] [31]. These compounds interact with monoamine transporters for norepinephrine, dopamine, and serotonin, exhibiting selectivity patterns that correlate with specific structural modifications [29] [32] [33]. The azepane ring system provides optimal spatial arrangement for binding to transporter proteins, with seven-membered ring conformations offering superior activity compared to six-membered piperidine analogs [29] [33].
Research demonstrates that N-benzylated azepane derivatives achieve nanomolar inhibition constants for norepinephrine and dopamine transporters while maintaining reduced activity at serotonin transporters [29] [33]. The stereochemical configuration significantly influences transporter selectivity, with specific enantiomers showing 12-fold differences in binding affinities [31] [33]. Substitution patterns on the benzyl moiety modulate both potency and selectivity, with halogenated derivatives demonstrating enhanced activity against monoamine transporters [29] [33].
Table 4: Structure-Activity Relationships for Neurotransmitter Modulation
Structural Feature | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity Ratio |
---|---|---|---|---|
Unsubstituted azepane | 450 ± 50 | 380 ± 25 | 2100 ± 150 | 5.5 |
N-benzyl azepane | 95 ± 8 | 110 ± 12 | 1200 ± 80 | 12.6 |
m-chloro benzyl | 15 ± 2 | 25 ± 3 | 850 ± 45 | 56.7 |
m-bromo benzyl | 12 ± 1 | 18 ± 2 | 920 ± 55 | 76.7 |
The molecular basis for neurotransmitter modulation involves specific amino acid interactions within transporter binding sites, including aspartate residues in transmembrane domain 1 and aromatic residues that form π-cation interactions with the protonated azepane nitrogen [30] [34]. The conformational flexibility of the seven-membered ring allows optimization of these binding interactions, contributing to the enhanced potency observed with azepane derivatives compared to other cyclic amine systems [31] [32]. Pharmacokinetic studies demonstrate favorable brain penetration characteristics, with blood-brain barrier permeability coefficients exceeding 15, supporting central nervous system activity [29] [33].